molecular formula C17H22N4O2S B2706693 (E)-2-phenyl-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]ethenesulfonamide CAS No. 1211892-69-1

(E)-2-phenyl-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]ethenesulfonamide

Cat. No.: B2706693
CAS No.: 1211892-69-1
M. Wt: 346.45
InChI Key: JFWPXOWNKOTQDM-UHFFFAOYSA-N
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Description

(E)-2-phenyl-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]ethenesulfonamide is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
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Properties

IUPAC Name

(E)-2-phenyl-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-14(17-19-18-16-10-6-3-7-12-21(16)17)20-24(22,23)13-11-15-8-4-2-5-9-15/h2,4-5,8-9,11,13-14,20H,3,6-7,10,12H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWPXOWNKOTQDM-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1CCCCC2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NN=C2N1CCCCC2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-phenyl-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]ethenesulfonamide is a compound of interest due to its potential biological activities. The structure includes a triazole-azepine hybrid framework which has been associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole-azepine compounds exhibit significant antimicrobial activity. The synthesis of related compounds has shown effectiveness against various strains of bacteria and fungi. For instance:

Compound MIC (mg/mL) Active Against
3f6.2Staphylococcus aureus (S. aureus)
5f25.0Candida albicans (C. albicans)
3g50.0Gram-negative strains

In a study evaluating the minimum inhibitory concentration (MIC) against several pathogens, compounds derived from the triazoloazepine framework demonstrated activity comparable to established antibiotics like Linezolid and Fluconazole .

The biological activity of this compound is likely due to its ability to interact with cellular targets involved in microbial growth and survival. The triazole moiety is known for its role in inhibiting enzymes critical for cell wall synthesis and metabolic processes in bacteria .

Study 1: Antimicrobial Efficacy

A study conducted on synthesized derivatives of the triazoloazepine class revealed that certain compounds exhibited broad-spectrum antimicrobial activity. The most promising derivatives were effective against both gram-positive and gram-negative bacteria as well as fungi .

Study 2: Comparison with Standard Antibiotics

In comparative studies, the new derivatives were tested alongside standard antibiotics. The results indicated that some derivatives had MIC values lower than those of traditional antibiotics like Cefixime and Fluconazole .

Scientific Research Applications

Biological Activities

Research has indicated several promising biological activities associated with this compound:

1. Anticancer Properties
Studies have shown that derivatives of triazoles and azepines exhibit significant anticancer activity. For instance, compounds containing similar structural motifs have been reported to induce apoptosis in various cancer cell lines such as HCT-116 and HeLa cells . The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival.

2. Antimicrobial Activity
Compounds with triazole and sulfonamide functionalities have been investigated for their antimicrobial properties against pathogens like Escherichia coli and Pseudomonas aeruginosa . These studies suggest that the compound could serve as a template for developing new antibacterial agents.

3. Neuroprotective Effects
Given the presence of the triazole ring system, which is known for its neuroprotective effects in other compounds, there is potential for this compound to exhibit similar properties. Research into related triazole derivatives has shown promise in treating neurodegenerative diseases .

Case Study 1: Anticancer Evaluation

A recent study synthesized several derivatives of triazoles and evaluated their anticancer activity. The results indicated that specific modifications to the triazole structure significantly enhanced cytotoxic effects against cancer cell lines .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial efficacy, compounds similar to (E)-2-phenyl-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]ethenesulfonamide were tested against various bacterial strains. The results showed promising activity against resistant strains of bacteria .

Q & A

Basic: What synthetic strategies are effective for preparing (E)-2-phenyl-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]ethenesulfonamide?

Methodological Answer:
The compound can be synthesized via sulfonamide coupling and cyclization reactions. Key steps include:

  • Reagent Selection : Use mCPBA (meta-chloroperbenzoic acid) as an oxidizing agent in a 1:1 DCE:TFE solvent system to promote cyclization .
  • Temperature Control : Conduct reactions at 40°C in sealed tubes to prevent volatile solvent loss and ensure reaction completion .
  • Purification : Employ flash chromatography (e.g., ethyl acetate:dichloromethane 1:20) to isolate the product, followed by recrystallization for high purity .

Basic: How can the structural identity of this compound be confirmed?

Methodological Answer:
Combine multiple analytical techniques:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify the (E)-configuration of the ethenesulfonamide group and the triazoloazepine ring substitution pattern .
  • Melting Point Analysis : Compare observed melting points (e.g., 221–225°C) with literature values to assess purity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns for the sulfonamide and azepine moieties .

Advanced: What challenges arise in achieving enantioselective synthesis of the triazoloazepine core?

Methodological Answer:
Enantioselectivity is hindered by steric and electronic factors in the azepine ring:

  • Chiral Catalysts : Use Rh(II)-carbenoid intermediates (e.g., Rh2_2(OAc)4_4) to induce asymmetry during cyclization .
  • Solvent Optimization : Polar aprotic solvents like TFE enhance stereochemical control by stabilizing transition states .
  • Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate enantiomers early in the synthesis .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Methodological Answer:
Address discrepancies through:

  • Controlled Experiments : Repeat synthesis under inert conditions (argon atmosphere) to rule out oxidation artifacts .
  • 2D NMR Techniques : Use 1H^1H-13C^{13}C HSQC and HMBC to assign overlapping signals in the triazoloazepine region .
  • Crystallography : Obtain single-crystal X-ray data to unambiguously confirm bond geometries .

Advanced: What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:
Leverage molecular modeling tools:

  • Docking Studies : Use AutoDock Vina to predict binding affinities for sulfonamide-containing targets (e.g., carbonic anhydrase isoforms) .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects of the phenyl and triazoloazepine groups .
  • MD Simulations : Run 100-ns simulations in explicit solvent to evaluate conformational stability of the azepine ring .

Basic: What stability considerations are critical for handling this compound?

Methodological Answer:

  • Storage : Store under argon at –20°C in amber vials to prevent photodegradation of the ethenesulfonamide group .
  • pH Sensitivity : Avoid aqueous solutions below pH 6, as the triazoloazepine nitrogen may protonate, leading to ring-opening .
  • Lyophilization : For long-term storage, lyophilize the compound after confirming thermal stability via TGA .

Advanced: How can derivatives of this compound be designed to enhance biological activity?

Methodological Answer:
Modify key structural motifs:

  • Bioisosteric Replacement : Substitute the phenyl group with a pyridinyl or thienyl moiety to improve solubility while retaining π-π interactions .
  • Cross-Coupling : Introduce alkynyl or aryl groups at the azepine C3 position via Suzuki-Miyaura reactions using tributylphosphine catalysts .
  • Prodrug Strategies : Convert the sulfonamide to a methyl ester for improved membrane permeability, with enzymatic cleavage in vivo .

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